![molecular formula C11H8BrN3S B11784823 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784823.png)
5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that combines the structural features of thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile . The reaction is usually carried out under base-catalyzed conditions, which facilitates the formation of the thiazolo[3,2-B][1,2,4]triazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic bromine can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium azide or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a sulfoxide or sulfone.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant growth inhibition.
Biology: Its potential as a neuroprotective and anti-inflammatory agent has been explored.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole exerts its effects involves interactions with specific molecular targets and pathways:
Anticancer Activity: The compound inhibits the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Neuroprotective and Anti-inflammatory Effects: It modulates the activity of key enzymes and signaling pathways involved in inflammation and neuronal survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring, are known for their antimicrobial and antiviral activities.
Uniqueness
5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its combined thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and material science applications.
Propriétés
Formule moléculaire |
C11H8BrN3S |
|---|---|
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
Clé InChI |
CAYDQIXACJXRQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



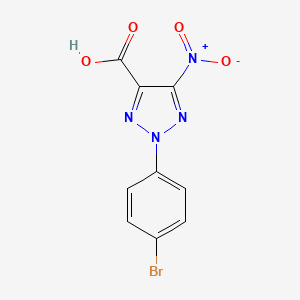
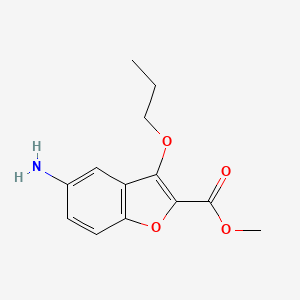
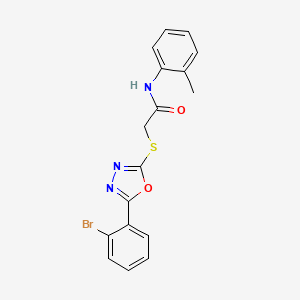
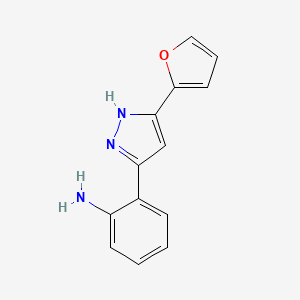
![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)
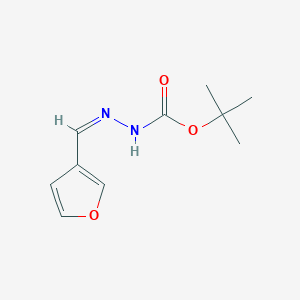
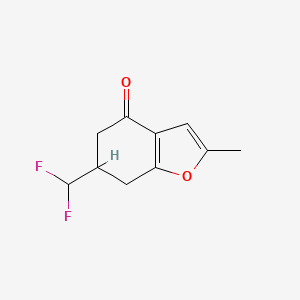
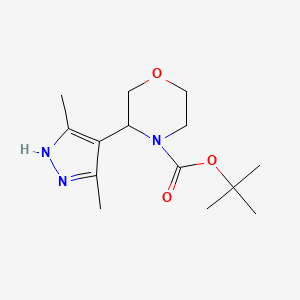
![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)




